3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Overview

Description

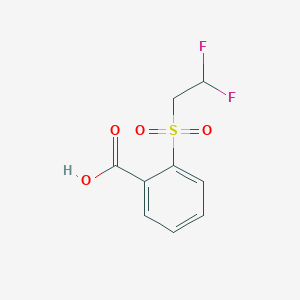

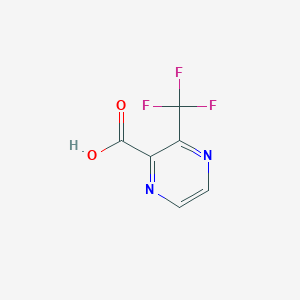

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 870787-06-7 . It has a molecular weight of 192.1 and its linear formula is C6H3F3N2O2 . It is used as a reactant in the synthesis and biological activity of a novel fungicide, (N-Biphenylyl)pyrazine Carboxamides .

Synthesis Analysis

The synthesis of this compound involves a reaction with 2-chloro-1-methyl-pyridinium iodide and triethylamine in tetrahydrofuran . The reaction is carried out under heating/reflux conditions for 2 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazine ring with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of a novel fungicide, (N-Biphenylyl)pyrazine Carboxamides . The exact chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : A synthesis method for Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate involves the treatment of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with trialkyl phosphites and other reactants, allowing the creation of an intermediate that can be aromatized to a pyrazine (Zaragoza & Gantenbein, 2017).

- Crystal Structure : A monoclinic polymorph of pyrazinic acid (a related compound) has been characterized, providing insights into its molecular structure and bonding patterns, which are important for understanding the chemical behavior and potential applications of related compounds (Shi, Wu, & Xing, 2006).

Applications in Synthesis and Materials

- Creation of Fluorinated Pyrazoles : The compound has been used in the synthesis of fluorinated pyrazoles, an important class of compounds with potential applications in pharmaceuticals and materials science (Ohtsuka et al., 2012).

- Supramolecular Architecture : The use of related compounds like 3-aminopyrazine-2-carboxylic acid in creating supramolecular architectures involving sodium coordination polymers highlights the potential of these chemicals in developing new materials with unique properties (Tayebee, Amani, & Khavasi, 2008).

- Molecular Co-crystals : Co-crystals of pyrazine-2,3-dicarboxylic acid with other carboxylic acids have been studied, showing the importance of these compounds in understanding and designing crystal structures with specific properties (Lynch et al., 1994).

Biochemical and Pharmaceutical Research

- Cytotoxicity Studies : Computational studies on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids provide insights into their biological activities and potential pharmaceutical applications (Hosseini et al., 2013).

- Antimycobacterial Properties : Research into substituted pyrazinecarboxamides, which are related to pyrazine-2-carboxylic acid derivatives, has revealed significant antimycobacterial properties, indicating the potential for these compounds in treating bacterial infections (Doležal et al., 2008).

Physical and Material Chemistry

- Luminescence Studies : Complexes of Eu(III) and Gd(III) with pyrazine-2-carboxylic acid have been synthesized and studied for their luminescence properties, suggesting applications in materials science and sensor technology (Mesquita et al., 2004).

Safety and Hazards

The safety information for 3-(Trifluoromethyl)pyrazine-2-carboxylic acid includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Mechanism of Action

Target of Action

It is known that the compound can be used as a reactant in the synthesis of various organic compounds, particularly those containing a pyrazine ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid .

Biochemical Analysis

Biochemical Properties

It is known that pyrazine derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that pyrazine derivatives can have various effects on cells . These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOIMHWVXJSOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705527 | |

| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870787-06-7 | |

| Record name | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural characteristic of the compounds investigated in these studies, and how does this relate to their potential therapeutic application?

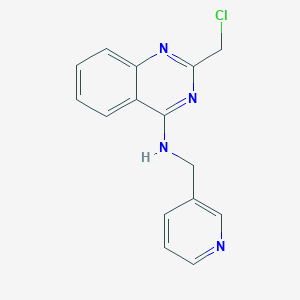

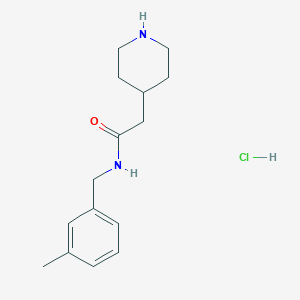

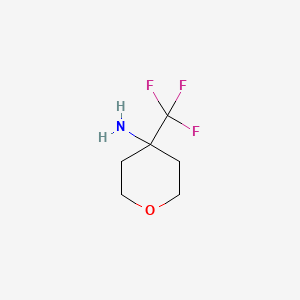

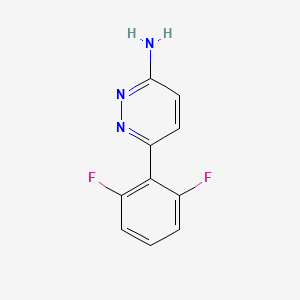

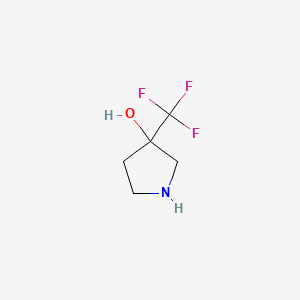

A: The research focuses on derivatives of 3-(trifluoromethyl)pyrazine-2-carboxylic acid amide. These derivatives are characterized by a core structure consisting of a pyrazine ring with a 3-(trifluoromethyl) and a 2-carboxylic acid amide substituent. [, , ] Various modifications to this core structure, particularly at the amide nitrogen (R group in the provided formula), are explored to investigate their impact on HDL-cholesterol raising activity. [, , ] This modification approach aims to identify compounds with optimal pharmacological properties for potential use in treating dyslipidemia and related conditions. [, ]

Q2: Can you elaborate on the specific structural modifications investigated in these studies and their potential impact on the compound's activity?

A: The studies investigate a range of substitutions at the amide nitrogen (R group) of the this compound amide core. While specific examples are limited in the provided abstracts, one study mentions exploring substitutions like cycloalkyl groups, potentially with hydroxy or hydroxyalkyl modifications, and CH2-CR9R10-cycloalkyl groups. [] Other potential modifications include various alkyl, alkoxy, haloalkyl, heteroarylalkyl, and halogen substituents on the pyrazine ring. [] These modifications likely influence the compound's binding affinity to its target, potentially impacting its potency and selectivity in raising HDL-cholesterol levels.

Q3: What are the future directions for research on this compound amide derivatives as potential therapeutic agents?

A3: While the provided abstracts highlight the focus on HDL-cholesterol raising activity, further research is needed to fully understand the mechanism of action of these compounds. Identifying the specific biological target(s) and downstream effects will be crucial for confirming their therapeutic potential and guiding further development. Additionally, investigating the structure-activity relationship in detail, exploring a wider range of modifications, and conducting in-depth preclinical studies (pharmacokinetics, pharmacodynamics, safety profiling) are essential steps towards potential clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)

![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)